molecular formula C10H12ClN3O B1340341 4-(4-Amino-2-chlorophenyl)piperazin-2-one CAS No. 926250-84-2

4-(4-Amino-2-chlorophenyl)piperazin-2-one

Cat. No. B1340341
M. Wt: 225.67 g/mol
InChI Key: SHKPSWYANLFXMY-UHFFFAOYSA-N
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Description

The compound "4-(4-Amino-2-chlorophenyl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of a secondary amine that can participate in various chemical reactions. Piperazine derivatives are often explored for their potential biological activities and can be synthesized through various methods, including reductive amination and reactions with chloroaniline derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, a related piperazine dione was synthesized over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another derivative, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, with an overall yield of 45.7% . These methods demonstrate the synthetic routes that could potentially be adapted for the synthesis of "4-(4-Amino-2-chlorophenyl)piperazin-2-one".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectral data analysis and X-ray crystallography. For example, a structurally similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, crystallizes in the monoclinic crystal system and has been analyzed using single-crystal X-ray analysis . Such detailed structural analysis is crucial for understanding the molecular geometry and potential interaction sites for biological activity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The title compound, with an amino group and a chlorophenyl group, could potentially undergo reactions such as nucleophilic substitution or be involved in the formation of hydrogen bonds, as seen in other piperazine derivatives . These reactions are important for further chemical modifications and the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as Density Functional Theory (DFT), can predict these properties and have been used to study similar compounds . Additionally, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compound. The biological activity can also be predicted using computational methods like molecular docking, which has been performed for related compounds to assess their potential as drug candidates .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of "4-(4-Amino-2-chlorophenyl)piperazin-2-one" have been synthesized and tested for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives incorporating this structure have been created and found to possess good to moderate activities against various microorganisms. This research demonstrates the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Allosteric Enhancers of the A1 Adenosine Receptor

Another study explored the synthesis and evaluation of thiophene derivatives as potent allosteric enhancers of the A1 adenosine receptor. The variations on the phenyl ring tethered to the piperazine in these compounds influenced their activity, highlighting the chemical versatility and therapeutic potential of the core structure in receptor modulation (Romagnoli et al., 2008).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety, related to "4-(4-Amino-2-chlorophenyl)piperazin-2-one," have been synthesized and investigated for their antitumor activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions showed promising antiproliferative properties, comparing favorably with known anticancer drugs like cisplatin (Yurttaş et al., 2014).

Anticancer and Antituberculosis Studies

Research involving the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showed significant anticancer and antituberculosis activities. These studies underline the compound's potential as a versatile scaffold for developing new therapeutic agents targeting diverse diseases (Mallikarjuna et al., 2014).

Kinetics and Mechanisms of Reactions

Investigations into the kinetics and mechanisms of reactions involving similar phenyl piperazine derivatives have provided insights into their chemical behaviors. Such studies are crucial for understanding the compound's reactivity and potential modifications for targeted biological activities (Castro et al., 2001).

properties

IUPAC Name

4-(4-amino-2-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKPSWYANLFXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588193
Record name 4-(4-Amino-2-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-2-chlorophenyl)piperazin-2-one

CAS RN

926250-84-2
Record name 4-(4-Amino-2-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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